molecular formula C23H29N3O3S2 B2609902 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683765-63-1

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No. B2609902
CAS RN: 683765-63-1
M. Wt: 459.62
InChI Key: RDZXEANGQNRNSI-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O3S2 and its molecular weight is 459.62. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Research on structure-activity relationships of similar compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has demonstrated their potential as selective small molecule endothelin receptor-A antagonists. These studies emphasize the importance of the aryl group's structural modification to enhance activity, suggesting a pathway for optimizing the effectiveness of related compounds like "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide" in targeting specific biological pathways (Wu et al., 1997).

Heterocyclic Synthesis

The synthesis and reactivity of thiophene derivatives have been extensively studied, providing valuable insights into the development of new heterocyclic compounds with potential applications in drug discovery and material science. For example, research on thiophenylhydrazonoacetates highlights the versatility of thiophene-based compounds in generating a variety of nitrogen nucleophiles, which could be relevant for designing derivatives of "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide" with specific biological activities (Mohareb et al., 2004).

Crystal Structure Analysis

Crystal structure analysis of compounds with similar structural motifs provides insights into the molecular arrangements and interactions critical for biological activity. Studies like the crystal structure analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide highlight the significance of hydrogen bonding and π-π interactions, which could inform the design and optimization of "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide" derivatives for enhanced stability and bioactivity (Sharma et al., 2016).

Antimicrobial and Anticancer Applications

The synthesis of benzamide derivatives has been explored for their potential antimicrobial and anticancer activities. For instance, alkylating benzamides with melanoma cytotoxicity study demonstrates the therapeutic potential of benzamide derivatives in targeted drug delivery for melanoma treatment, suggesting possible applications of "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide" in oncology (Wolf et al., 2004).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-3-5-14-26(15-6-4-2)31(28,29)18-12-10-17(11-13-18)22(27)25-23-20(16-24)19-8-7-9-21(19)30-23/h10-13H,3-9,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZXEANGQNRNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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